Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate is a complex organic compound that features a thiazolane ring, a piperazine moiety, and a methoxyphenyl group
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are present in this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for this compound.
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling and function .
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps:
Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-halo ester.
Introduction of the Piperazine Moiety: The piperazine derivative is introduced via nucleophilic substitution, where the piperazine reacts with an appropriate electrophile, such as an acyl chloride or ester.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving a methoxyphenyl boronic acid or halide.
Final Esterification: The final step involves esterification to introduce the dimethyl ester groups, which can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the thiazolane ring, potentially leading to alcohols or reduced thiazolane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or reduced thiazolane derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving piperazine derivatives.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-{2-[4-(4-chlorophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Dimethyl 3-{2-[4-(4-fluorophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate: Contains a fluorophenyl group, which may alter its biological activity.
Uniqueness
The presence of the methoxyphenyl group in Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate may confer unique electronic and steric properties, potentially enhancing its interaction with specific biological targets compared to its analogs with different substituents.
This compound’s unique combination of functional groups makes it a versatile candidate for further research and development in various scientific fields.
Biological Activity
Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the thiazolane family and features a complex structure that includes a thiazole ring, piperazine moiety, and carboxylate groups. The synthesis typically involves the reaction of thiazole derivatives with piperazine and acetic acid derivatives under controlled conditions. The detailed synthesis process includes:
- Starting Materials : Thiazole derivatives, piperazine derivatives, and acetic acid.
- Reaction Conditions : Stirring at elevated temperatures in organic solvents (e.g., ethanol) for several hours.
- Purification : The product is purified using chromatographic techniques to yield a white solid.
Antitumor Activity
Research has indicated that compounds related to dimethyl thiazolane derivatives exhibit significant antitumor properties. For instance, studies have shown that similar structures inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. A notable study demonstrated that thiazolane derivatives could inhibit tumor growth in vivo and in vitro through mechanisms involving the modulation of key signaling pathways such as MAPK and PI3K/Akt pathways .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research indicates that related thiazolidine compounds demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has shown promise in anti-inflammatory applications. Studies suggest that it can reduce inflammatory markers in cell cultures and animal models, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
Case Studies
- Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, dimethyl thiazolane derivatives were tested for cytotoxicity. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong anticancer potential when combined with conventional chemotherapy agents .
- Antibacterial Activity : Another study evaluated the antibacterial effects of similar thiazolidine compounds against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating effective antibacterial properties .
Data Tables
Properties
IUPAC Name |
dimethyl 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]-1,3-thiazolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c1-27-15-6-4-14(5-7-15)22-10-8-21(9-11-22)12-17(24)23-16(19(25)28-2)13-30-18(23)20(26)29-3/h4-7,16,18H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYSMKAQBPGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3C(CSC3C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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